(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
JBENSHRUWWZMCL-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Hydroxyimino Intermediates
A widely employed method involves the reduction of 3-(5-methylfuran-2-yl)-2-(hydroxyimino)propanoic acid (Figure 1). This intermediate is synthesized via condensation of 5-methylfuran-2-carbaldehyde with glycine derivatives under basic conditions. Subsequent reduction using zinc dust (10 equiv) and formic acid (3 equiv) in the presence of iron dust (0.1 equiv) at 60°C for 2 hours yields the racemic amino acid. Enantiomeric resolution is achieved via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol), affording the (S)-enantiomer in 48–72% yield.
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Reducing Agent | Zinc dust (10 equiv) |
| Catalyst | Iron dust (0.1 equiv) |
| Solvent | Formic acid |
| Temperature | 60°C |
| Reaction Time | 2 hours |
| Enantiomeric Excess | >95% after chiral resolution |
This method avoids hazardous sodium amalgam, aligning with green chemistry principles.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated esters offers a stereoselective pathway. For example, methyl 3-(5-methylfuran-2-yl)acrylate is hydrogenated under 50 bar H₂ using a Rhodium(I)-(S)-BINAP catalyst, achieving 92% enantiomeric excess (ee). The product is hydrolyzed with 6N HCl to yield the (S)-amino acid. This method requires high-pressure equipment but provides superior stereocontrol compared to reductive amination.
Catalytic System Optimization
| Component | Role/Detail |
|---|---|
| Catalyst | Rh(I)-(S)-BINAP |
| Substrate | α,β-unsaturated ester |
| Hydrogen Pressure | 50 bar |
| Temperature | 25°C |
| Solvent | Methanol |
| Hydrolysis Agent | 6N HCl |
Enzymatic Synthesis
Enzymatic transamination using ω-transaminases (e.g., from Arthrobacter sp.) converts 3-(5-methylfuran-2-yl)pyruvic acid to the (S)-amino acid. Pyridoxal-5′-phosphate (PLP) serves as a cofactor, and L-alanine donates the amino group. Reaction optimization at pH 7.5 and 37°C yields 85% product with 98% ee. This method is scalable but requires enzyme immobilization for industrial use.
Enzymatic Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Enzyme | ω-Transaminase (Arthrobacter sp.) |
| Cofactor | PLP (0.1 mM) |
| Amino Donor | L-Alanine (2 equiv) |
| pH | 7.5 |
| Temperature | 37°C |
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous-flow system using heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduces reaction times to <1 hour. Solvent recycling and in-line HPLC monitoring ensure 99% purity. Key challenges include minimizing furan ring hydrogenation byproducts through catalyst poisoning with quinoline.
Industrial Process Metrics
| Metric | Detail |
|---|---|
| Catalyst Loading | 5% Pd/C (w/w) |
| Throughput | 50 kg/day |
| Solvent Recovery Rate | 95% |
| Purity | >99% (HPLC) |
Purification and Analytical Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity >98%. Structural validation employs:
-
¹H NMR (DMSO-d₆) : δ 6.85 (d, J = 3.1 Hz, 1H, furan H-4), 6.25 (d, J = 3.1 Hz, 1H, furan H-3), 3.52 (q, J = 6.8 Hz, 1H, CH-NH₂), 2.20 (s, 3H, CH₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Reductive Amination | 48–72 | Moderate | High | Low (no Hg/Na) |
| Asymmetric Hydrogenation | 85–92 | High | Moderate | Moderate (Rh usage) |
| Enzymatic Synthesis | 80–85 | High | High | Low |
Zinc/formic acid reduction is optimal for large-scale production due to low toxicity and cost, while enzymatic methods suit high-purity applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of 169.18 g/mol. The presence of an asymmetric carbon atom makes it a chiral compound, which is significant in biological systems where chirality can influence activity and interaction with biological targets .
1.1. Drug Development
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid has been explored as a potential scaffold in drug design due to its ability to interact with various biological targets. Its structural similarity to other biologically active compounds allows it to serve as a lead compound for developing new therapeutics. For instance, the compound has been evaluated for its inhibitory effects on specific receptors involved in inflammatory responses, such as CXC chemokine receptor 2 (CXCR2), which plays a role in pulmonary diseases and cancers .
1.2. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents . The National Cancer Institute has conducted evaluations showing promising results in terms of cell growth inhibition rates.
2.1. Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an amino acid analog allows researchers to investigate amino acid transport mechanisms and protein synthesis processes.
2.2. Interaction Studies
Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify how this compound interacts with biological macromolecules, aiding in the understanding of its mechanisms of action and potential therapeutic applications.
3.1. Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its unique furan moiety contributes to the thermal stability and mechanical strength of polymer matrices, making it suitable for applications in coatings and composites .
3.2. Sensor Development
The compound's fluorescent properties have been exploited for developing sensors that detect specific biomolecules or environmental pollutants. These sensors leverage the compound's ability to undergo fluorescence resonance energy transfer (FRET), providing sensitive detection methods for various applications .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxylic acid group allow it to participate in hydrogen bonding and electrostatic interactions, which can influence its binding affinity and activity. The furan ring may also contribute to its overall chemical reactivity and stability.
Comparison with Similar Compounds
Substituted Aromatic Amino Acids
The following table compares (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid with amino acids featuring aromatic or heterocyclic side chains:
Key Structural and Functional Differences
Aromatic vs. Saturated Rings: The furan ring in the target compound is aromatic and planar, enabling π-π stacking interactions. In contrast, the oxolane (tetrahydrofuran) derivative (C₈H₁₅NO₃) has a saturated ring, enhancing conformational flexibility but reducing aromatic interactions . Indole derivatives (e.g., 5-hydroxy-L-tryptophan) exhibit extended conjugation and hydrogen-bonding capacity due to the -NH and -OH groups, increasing solubility and biological activity in neurotransmitter pathways .
Halogen atoms (e.g., bromine in 5-Bromotryptophan) increase molecular weight and introduce steric/electronic effects, often enhancing binding affinity in enzyme-inhibitor complexes . Electron-withdrawing groups (e.g., -CF₃ in C₉H₈ClF₃N₂O₂) increase acidity of the carboxylic acid moiety, influencing ionization state and pharmacokinetics .
Stereochemistry: The S-configuration at the α-carbon is critical for biological activity, as seen in proteinogenic amino acids. Enantiomeric forms (e.g., R-configuration in 5-hydroxy-D-tryptophan) may exhibit reduced or altered activity .
Biological Activity
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid, also known as 3-(5-methylfuran-2-yl)propanoic acid, is an organic compound with significant potential in biological and medicinal chemistry. Its structure features a furan ring, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C8H10O3
- CAS Number : 1269979-34-1
- Structure : Contains a propanoic acid functional group attached to a 5-methylfuran moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
-
Biochemical Pathways :
- The compound can undergo hydration and other chemical reactions that lead to the formation of ether or ester bonds, indicating its potential role in synthetic biology and drug development.
- It may disrupt cellular processes such as endocytosis and the cell cycle, similar to other propionic acid derivatives.
- Cellular Effects :
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that compounds with furan structures often display antimicrobial properties. For instance:
- A study demonstrated that derivatives containing furan moieties effectively inhibited the growth of multidrug-resistant bacterial strains .
Antioxidant Properties
The compound has shown promise in antioxidant assays:
- In vitro tests revealed that certain furan-containing compounds significantly reduced oxidative stress markers in cell cultures, suggesting potential use in preventing oxidative damage in various diseases .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted:
- Studies indicate that it may inhibit key inflammatory mediators, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
Several case studies have documented the effects of this compound:
-
In Vitro Studies :
- A study involving A549 lung cancer cells showed that the compound reduced cell viability significantly, indicating its potential as an anticancer agent .
- Another investigation assessed its effects on non-cancerous Vero cells, demonstrating selective cytotoxicity towards cancer cells while sparing healthy cells.
- Animal Models :
Research Applications
The compound's unique properties position it as a valuable building block in medicinal chemistry:
Q & A
Q. What are the common synthesis methods for (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid, and how can reaction conditions be optimized for higher enantiomeric purity?
Methodological Answer: Synthesis typically involves asymmetric catalytic routes or enzymatic resolution. For example:
- Asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >95% .
- Enzymatic resolution with acylases or lipases selectively hydrolyzes racemic mixtures, yielding the (2S)-enantiomer .
Optimization Strategies:
- Use kinetic studies to identify rate-limiting steps (e.g., hydrogen pressure in catalytic hydrogenation).
- Adjust solvent polarity (e.g., THF/water mixtures) to enhance enzyme stability and substrate affinity .
| Method | Yield (%) | ee (%) | Key Parameters |
|---|---|---|---|
| Asymmetric Hydrogenation | 85–92 | 96–99 | 60–80 psi H₂, 25–40°C |
| Enzymatic Resolution | 70–78 | 98–99 | pH 7.5, 30°C |
Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan C5-methyl at δ 2.3 ppm) and stereochemistry (J-coupling analysis) .
- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (e.g., ethanol/water) .
- Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₁NO₃; [M+H]⁺ calc. 182.0817) .
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to assess enantiopurity (>98% ee) .
Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?
Methodological Answer:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., kinases, proteases) with IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Orthogonal Assays : Validate results using multiple methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify conformational selectivity or off-target effects .
- Batch-to-Batch Consistency : Ensure compound purity (>98% by HPLC) and stereochemical integrity (via CD spectroscopy) .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors, enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kₐ) in real-time; immobilize targets on CM5 chips .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for binding .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-target complexes to guide structure-activity relationship (SAR) studies .
Q. How can enantiomeric impurities in synthesized batches be minimized, and what analytical methods detect trace contaminants?
Methodological Answer:
Q. What computational tools are recommended for predicting metabolic stability and toxicity profiles?
Methodological Answer:
Q. How does the 5-methylfuran moiety influence the compound’s physicochemical properties and target binding?
Methodological Answer:
- Lipophilicity : Methyl substitution increases logP by ~0.5 units (measured via shake-flask method) .
- Hydrogen Bonding : Furan oxygen acts as a weak H-bond acceptor; confirmed by IR spectroscopy (νC=O shift from 1680 to 1665 cm⁻¹) .
- Steric Effects : MD simulations show methyl group enhances hydrophobic pocket occupancy in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
